molecular formula C17H23BN2O2S B6338279 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester CAS No. 2096342-22-0

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester

Cat. No.: B6338279
CAS No.: 2096342-22-0
M. Wt: 330.3 g/mol
InChI Key: CYJLUYDZLZYBQN-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a thiazole core substituted at position 2 with a benzyl(methyl)amino group and at position 4 with a boronic acid pinacol ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The pinacol ester group enhances stability and solubility, making it advantageous in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-12-23-15(19-14)20(5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJLUYDZLZYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Halogenated Thiazole Intermediates

A critical precursor is 4-bromo-2-(benzyl(methyl)amino)thiazole. Its synthesis begins with the cyclization of thiourea derivatives and α-bromoketones. For instance, reacting benzyl(methyl)thiourea with 2-bromoacetyl bromide yields the 2-(benzyl(methyl)amino)thiazole core, which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

Boronic Ester Coupling

The brominated intermediate undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂). As demonstrated in analogous systems, such as the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, optimal conditions involve bis(triphenylphosphine)palladium(II) chloride (5 mol%), potassium phosphate tribasic (3 equiv), and 1,2-dimethoxyethane (DME) at 80°C under nitrogen. This protocol achieves yields exceeding 80% for sterically unhindered substrates.

Table 1: Representative Suzuki-Miyaura Conditions for Boronic Ester Formation

CatalystBaseSolventTemperatureYieldSource
PdCl₂(PPh₃)₂K₃PO₄DME80°C85%
Pd(dppf)Cl₂·CH₂Cl₂Na₂CO₃Dioxane/H₂O100°C77%
Pd(PPh₃)₄K₂CO₃THF/H₂O80°C72%

Buchwald-Hartwig Amination for Functionalization

Introducing the benzyl(methyl)amino group post-borylation presents challenges due to the boronic ester’s sensitivity to strong bases. Instead, a sequential approach—first installing the amine, then the boronic ester—is preferred.

Amination of 4-Bromothiazole

Using Buchwald-Hartwig conditions, 4-bromothiazole reacts with benzyl(methyl)amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand. A representative protocol from Petasis reaction literature employs cesium carbonate as a base in toluene at 110°C, achieving >90% conversion.

Sequential Borylation

After amination, the 4-bromo group is replaced via Miyaura borylation. Notably, the patent CN102653545A highlights the stability of thiazole boronic esters under mild conditions (60–80°C in dioxane with PdCl₂(dppf)), enabling a two-step yield of 50–60%.

Direct Borylation of Preformed Thiazoles

Direct iridium-catalyzed C–H borylation offers a streamlined alternative. While less common for thiazoles, studies on pyrazole derivatives (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester) demonstrate that Ir(COD)(OMe)₂ with dtbpy ligand in hexanes at 80°C selectively borylates the 4-position. Applied to 2-(benzyl(methyl)amino)thiazole, this method could bypass halogenation steps but requires rigorous optimization to suppress side reactions.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Synthetic Routes

MethodStepsTotal YieldScalabilityCost Efficiency
Suzuki-Miyaura260–70%HighModerate
Buchwald-Hartwig + Borylation350–55%ModerateHigh
Direct C–H Borylation130–40%LowLow

The Suzuki-Miyaura approach balances yield and practicality, whereas direct borylation remains exploratory. Key challenges include the boronic ester’s stability during amination and the need for inert atmospheres to prevent protodeboronation.

Mechanistic Insights and Optimization

Palladium-Catalyzed Coupling Dynamics

In Suzuki-Miyaura reactions, oxidative addition of the aryl halide to Pd⁰ is rate-determining. Electron-deficient thiazoles (e.g., 4-bromo-2-(benzyl(methyl)amino)thiazole) facilitate this step, but excessive electron withdrawal may hinder transmetallation with the boronic ester. Adding catalytic amounts of triphenylphosphine (PPh₃) mitigates Pd aggregation, as evidenced in the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole.

Solvent and Base Selection

Polar aprotic solvents (DME, dioxane) enhance Pd catalyst activity by stabilizing the transition state. Potassium phosphate tribasic, with its mild basicity, prevents ester hydrolysis while promoting transmetallation. In contrast, stronger bases like NaOtert-butanol risk degrading the pinacol ester.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic acid ester in facilitating carbon-carbon bond formation. In the Suzuki-Miyaura coupling, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The amino group may also participate in hydrogen bonding or other interactions with biological targets, contributing to its potential biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in Heterocyclic Boronic Esters

Key structural analogs include thiazole-, pyrazole-, and phenyl-based boronic acid pinacol esters with varying substituents (Table 1).

Table 1: Structural Comparison of Selected Boronic Acid Pinacol Esters
Compound Name Core Structure Position 2 Substituent Position 4/5 Substituent Key References
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester Thiazole Benzyl(methyl)amino Boronic acid pinacol ester
2-Cyclopropyl-thiazole-4-boronic acid pinacol ester Thiazole Cyclopropyl Boronic acid pinacol ester
4-Methyl-thiazole-5-boronic acid pinacol ester Thiazole - Methyl + boronic acid pinacol ester
1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester Pyrazole Benzyl Boronic acid pinacol ester
2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester Thiazole 3-Trifluoromethylphenyl Boronic acid pinacol ester

Key Observations :

  • Electron-Donating vs.
  • Heterocycle Impact : Thiazole-based analogs (e.g., cyclopropyl-thiazole ) may exhibit different reactivity profiles compared to pyrazole derivatives (e.g., 1-benzylpyrazole ) due to differences in aromaticity and lone pair availability.

Spectroscopic Characterization

Pinacol esters exhibit distinctive NMR signatures. For example:

  • ¹H NMR : Methyl protons of the pinacol group resonate as a singlet at δ 1.35–1.36 .
  • ¹³C NMR : Pinacol carbons appear at δ 84 (quaternary) and δ 24 (methyl) .

Comparison with Analogs :

  • The target compound’s benzyl(methyl)amino group introduces additional aromatic protons (δ 7.0–7.5) and N-methyl signals (δ ~3.0), distinguishing it from non-amino-substituted analogs like 2-cyclopropyl-thiazole .

Reactivity in Suzuki-Miyaura Coupling

Boronic esters are critical in cross-coupling reactions. Key factors influencing reactivity:

Steric Hindrance : Bulky substituents (e.g., benzyl in the target compound) may slow coupling rates compared to smaller groups (e.g., methyl in 4-methyl-thiazole ).

Case Study: In MMP-13 inhibitor development, replacing sulfur with nitrogen or carbon in heterocycles reduced potency (e.g., compound 73 showed 18.7 nM IC50 vs. 5.5 nM for 72 ).

Biological Activity

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered attention in both organic synthesis and medicinal chemistry. The unique structure, which includes a thiazole ring and a boronic acid moiety, positions it as a versatile building block for various applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a benzyl(methyl)amino group and a pinacol boronic acid ester. This configuration enhances its lipophilicity and reactivity, making it suitable for interactions with biological molecules.

Property Value
Molecular FormulaC12H14BNO3S
Molecular Weight253.11 g/mol
CAS Number2096342-22-0
SolubilitySoluble in DMSO and THF

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic ester group. This interaction is crucial in biochemical assays and drug development, particularly in targeting enzymes or receptors involved in various signaling pathways.

Key Mechanisms:

  • Suzuki-Miyaura Coupling : The compound can participate in carbon-carbon bond formation, facilitating the synthesis of complex organic molecules.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Case Studies:

  • Anti-inflammatory Activity :
    • A study explored various aminothiazoles, revealing that certain derivatives reduced prostaglandin E2 (PGE2) levels significantly (up to 98%) and inhibited COX-2 activity with IC50 values ranging from 0.41 to 0.93 µM .
    • This suggests that similar structural motifs in this compound could also exhibit anti-inflammatory effects.
  • Anticancer Potential :
    • Research on related thiazole compounds has indicated their ability to modulate pathways associated with cancer cell proliferation and survival. For instance, thiazoles have been linked to the inhibition of tumor growth through various mechanisms.

Applications in Medicinal Chemistry

The compound's ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery and development. Its structural features allow for the exploration of structure-activity relationships (SAR), leading to the design of novel therapeutic agents.

Potential Applications:

  • Drug Development : As a scaffold for synthesizing new pharmaceuticals targeting specific diseases.
  • Biochemical Probes : For studying interactions between biological molecules and small compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-(benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves reacting phenylboronic acids with pinacol in the presence of dehydrating agents. For example, analogous compounds are synthesized via coupling reactions (e.g., Suzuki-Miyaura) or heteroannulation strategies using catalysts like copper or palladium . Key steps include protecting reactive groups (e.g., amines) and ensuring anhydrous conditions to prevent hydrolysis of the boronic ester.

Q. How should this compound be characterized to confirm its structural integrity?

Characterization should include:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹B) to verify the boronic ester and substituent positions.
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., C21H26BNO4 derivatives have a molecular weight of ~367.25 g/mol) .
  • HPLC to assess purity (>97% as seen in similar boronic esters) .

Q. What are the stability and storage requirements for this compound?

Boronic esters are moisture-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Avoid prolonged exposure to air or humidity, which can hydrolyze the boronate to the free boronic acid . Stability may vary with purity; impurities can accelerate degradation .

Q. What are its primary applications in medicinal chemistry?

This compound is used as a building block in drug discovery, particularly for:

  • Targeted covalent inhibitors (boronates bind serine/threonine residues in enzymes).
  • Protease-resistant peptide mimetics (thiazole rings enhance metabolic stability) .

Advanced Research Questions

Q. How can coupling reactions involving this boronic ester be optimized for challenging substrates?

Optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent selection : Use THF or DME for improved solubility.
  • Additives : K₂CO₃ or CsF to enhance transmetallation efficiency .
  • Temperature control : Microwave-assisted heating (80–120°C) for accelerated kinetics .

Q. What analytical challenges arise when working with this compound, and how can they be resolved?

Common challenges include:

  • Purity discrepancies : Trace solvents or moisture can alter reactivity. Use rigorous drying (e.g., molecular sieves) and validate purity via GC/HPLC .
  • Air sensitivity : Perform reactions in gloveboxes or under Schlenk lines .

Q. How should researchers handle contradictions in reported thermodynamic properties (e.g., melting points)?

Variations in melting points or solubility often stem from differences in purity (≥97% vs. lower grades) or crystallinity. Always:

  • Report synthesis and purification methods.
  • Compare data with structurally similar compounds (e.g., 4-methyl-thiazole-5-boronic acid pinacol ester melts at ~62–64°C) .

Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings with electron-deficient partners?

Mitigation approaches:

  • Pre-activation : Stir the boronic ester with pinacol to remove trace boronic acids.
  • Protecting groups : Use Boc or Cbz groups to shield reactive amines .
  • Low-temperature conditions : Reduce protodeboronation risks .

Q. How can computational methods aid in predicting the reactivity of this compound?

DFT calculations or molecular docking can:

  • Model boron–enzyme interactions for covalent inhibitor design.
  • Predict regioselectivity in cross-coupling reactions (e.g., para vs. meta substitution) .

Q. What are the best practices for assessing this compound’s biological activity in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against serine proteases or kinases.
  • Cellular uptake studies : Use fluorescent tags (e.g., BODIPY) to track intracellular localization.
  • Metabolic stability tests : Incubate with liver microsomes to evaluate degradation rates .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and high-purity reagents to minimize side products .
  • Characterization : Cross-reference spectral data with PubChem or analogous compounds (e.g., N-Cbz-4-amino derivatives) .
  • Storage : Use amber vials to prevent light-induced degradation .

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